molecular formula C7H9NO2 B576156 2-(Methoxymethyl)pyridin-3-ol CAS No. 188670-04-4

2-(Methoxymethyl)pyridin-3-ol

Cat. No.: B576156
CAS No.: 188670-04-4
M. Wt: 139.154
InChI Key: YVFYBLLLHYPQOH-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3 and a methoxymethyl (-OCH2CH3) group at position 2 of the pyridine ring.

Properties

CAS No.

188670-04-4

Molecular Formula

C7H9NO2

Molecular Weight

139.154

IUPAC Name

2-(methoxymethyl)pyridin-3-ol

InChI

InChI=1S/C7H9NO2/c1-10-5-6-7(9)3-2-4-8-6/h2-4,9H,5H2,1H3

InChI Key

YVFYBLLLHYPQOH-UHFFFAOYSA-N

SMILES

COCC1=C(C=CC=N1)O

Synonyms

3-Pyridinol,2-(methoxymethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridin-3-ol Derivatives

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Key Characteristics Reference
2-(Methoxymethyl)pyridin-3-ol -OCH2CH3 (2), -OH (3) C7H9NO2* Moderate lipophilicity, H-bond donor -
5-Methoxypyridin-3-ol -OCH3 (5), -OH (3) C6H7NO2 Electron-withdrawing methoxy at C5
2-Methoxy-5-methylpyridin-3-ol -OCH3 (2), -CH3 (5), -OH (3) C7H9NO2 Steric hindrance from methyl at C5
5-Chloro-2-methoxypyridin-3-ol -Cl (5), -OCH3 (2), -OH (3) C6H6ClNO2 Halogen enhances reactivity
2-Chloro-6-(hydroxymethyl)pyridin-3-ol -Cl (2), -CH2OH (6), -OH (3) C6H6ClNO2 Polar due to hydroxymethyl at C6
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol Aryl-F, -OCH3 (phenyl), -OH (3) C12H10FNO2 Bulky aryl group for target binding

*Theoretical formula for this compound.

Key Observations:

Substituent Position Effects :

  • The methoxymethyl group at C2 in the target compound increases steric bulk compared to smaller substituents (e.g., methoxy at C5 in 5-Methoxypyridin-3-ol ). This may reduce solubility but enhance membrane permeability .
  • Halogenated analogs (e.g., 5-Chloro-2-methoxypyridin-3-ol ) exhibit higher reactivity due to the electron-withdrawing effects of chlorine, making them suitable for cross-coupling reactions .

Functional Group Influence :

  • Hydroxymethyl groups (e.g., in 2-Chloro-6-(hydroxymethyl)pyridin-3-ol ) enhance hydrophilicity, improving aqueous solubility compared to methoxymethyl derivatives .
  • Aryl-substituted analogs (e.g., 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol ) are structurally complex, enabling interactions with biological targets like enzymes or receptors .

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